

Application Notes and Protocols for BioA-IN-1 in Tuberculosis Research

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Compound of Interest

Compound Name: *BioA-IN-1*

Cat. No.: *B1362594*

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These application notes provide a comprehensive overview of the experimental use of BioA inhibitors, with a focus on **BioA-IN-1** and other relevant compounds, in the context of *Mycobacterium tuberculosis* (Mtb) research. This document includes detailed protocols for key assays, quantitative data for various inhibitors, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

7,8-diaminopelargonic acid synthase (BioA) is a critical enzyme in the biotin biosynthesis pathway of *Mycobacterium tuberculosis*.^{[1][2]} This pathway is essential for the survival and persistence of Mtb during infection, and its absence in humans makes BioA an attractive target for the development of novel anti-tuberculosis drugs.^{[1][2][3]} BioA is a pyridoxal 5'-phosphate (PLP) dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.^{[2][4]}

A notable inhibitor of BioA is a mechanism-based inhibitor, herein referred to as **BioA-IN-1** (also described as "inhibitor 1" in some literature), which features a 3,6-dihydropyrid-2-one heterocycle.^{[4][5]} This compound covalently modifies the PLP cofactor of BioA through aromatization, leading to time- and concentration-dependent inactivation of the enzyme.^{[4][5]} Other identified inhibitors of BioA include the small molecule CID 1245700 (ML406) and the highly potent, structurally optimized compound C48.

Data Presentation: Quantitative Inhibitor Activity

The following tables summarize the quantitative data for various BioA inhibitors against *M. tuberculosis* BioA and whole-cell *Mtb*.

Table 1: Biochemical Activity of BioA Inhibitors

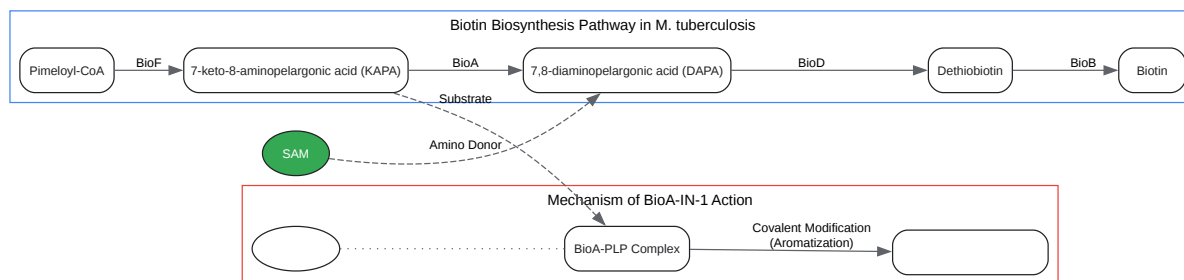
Compound	Target	Assay Type	Parameter	Value	Reference
BioA-IN-1 (Inhibitor 1)	Mtb BioA	Enzyme Inactivation	kinact/KI	346 M-1min-1	[4]
C48	Mtb BioA	Enzyme Inhibition	Ki	200 pM	[6] [7]
C48	Mtb BioA	Enzyme Inhibition	IC50	34 nM	[7]
CHM-1	Mtb BioA	Enzyme Inhibition	IC50	0.44 µM (0.68 µg/mL)	[1] [3]
A36	Mtb BioA	Enzyme Inhibition	IC50	28.94 µM (10.48 µg/mL)	[1]
A35	Mtb BioA	Enzyme Inhibition	IC50	88.16 µM (33.36 µg/mL)	[1]
A65	Mtb BioA	Enzyme Inhibition	IC50	114.42 µM (39.17 µg/mL)	[1]

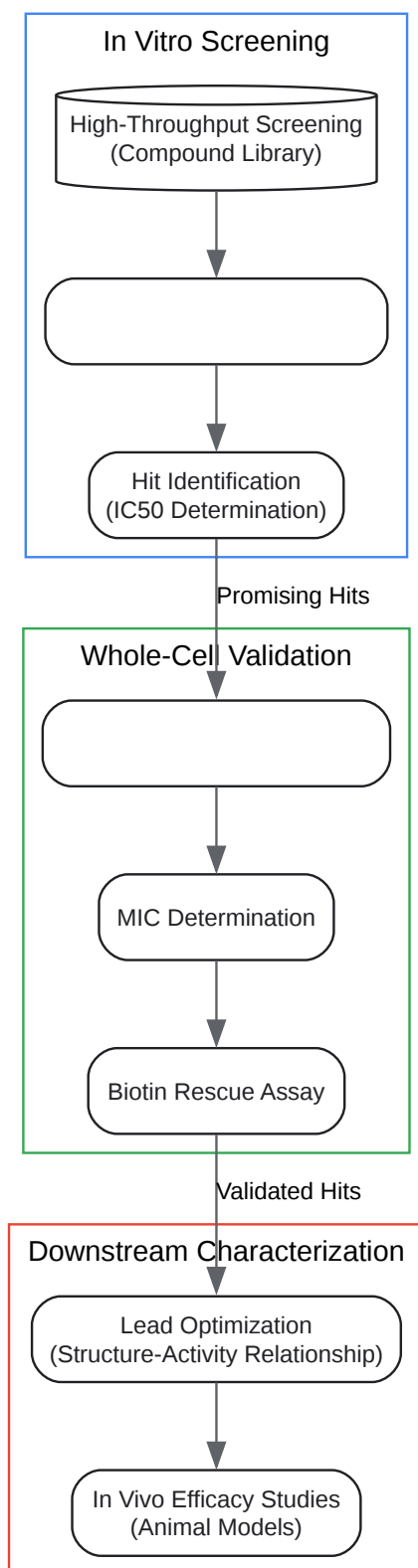
Table 2: Whole-Cell Activity of BioA Inhibitors against *M. tuberculosis*

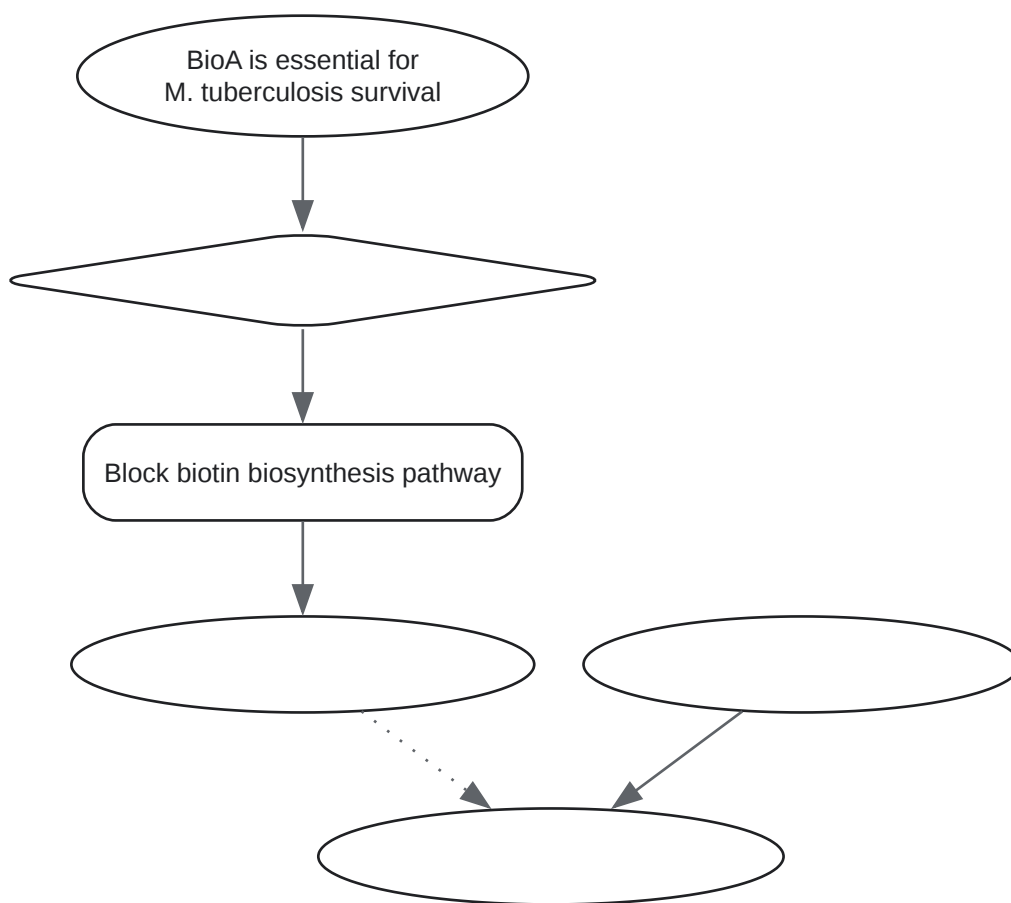
Compound	Mtb Strain	Assay Condition	Parameter	Value	Reference
C48	Mtb H37Rv	Biotin-free media	MIC	Sub-micromolar	[6] [7]
CHM-1	Mtb (BioA underexpressing)	Biotin-free media	MIC50	5 μ M	[3]
CHM-1	Mtb (wild-type H37Rv)	Biotin-free media	MIC50	50 μ M	[3]
A65	Mtb H37Rv	Broth culture	MIC90	20 μ g/mL	[1]
A35	Mtb H37Rv	Broth culture	MIC90	80 μ g/mL	[1]
A70	Mtb H37Rv	Broth culture	MIC90	160 μ g/mL	[8]
A36	Mtb H37Rv	Broth culture	% Inhibition	83% at 200 μ g/mL	[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the biotin biosynthesis pathway in *M. tuberculosis* and the mechanism of action of **BioA-IN-1**.







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